(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
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Overview
Description
(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound with the molecular formula C12H18BrFOSi. This compound is characterized by the presence of a bromine and fluorine atom on a phenoxy group, which is connected to a trimethylsilane group via an ethoxy linker. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromo-2-fluorophenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction can yield phenols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include quinones and phenols.
Scientific Research Applications
(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine and fluorine atoms on the phenoxy group enhances its reactivity, allowing it to participate in a wide range of transformations. The trimethylsilane group provides stability and facilitates the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-2-methoxyacetophenone: Similar in structure but lacks the trimethylsilane group.
2-Bromo-5-methoxybenzotrifluoride: Contains a trifluoromethyl group instead of the trimethylsilane group.
Uniqueness
(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-[(3-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(13)12(11)14/h4-6H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECBFAPODGBOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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